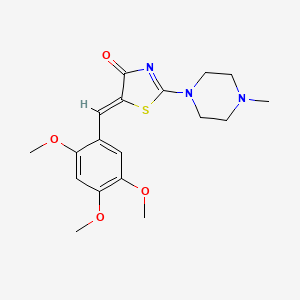![molecular formula C18H16N4O3S B11601443 Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B11601443.png)
Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a complex structure that includes a thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine core, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base can form an intermediate, which is then subjected to further cyclization with thiosemicarbazide and subsequent reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 7,9-dimethyl-6,8-dioxo-1-phenyl-5-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,5,6,7,8,9-hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- 1,3,4-Thiadiazoles
- 5-Arylazothiazoles
Uniqueness
Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C18H16N4O3S |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
ethyl 5-(3-methoxyphenyl)-12-methyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C18H16N4O3S/c1-4-25-18(23)14-10(2)13-16-21-20-15(22(16)9-19-17(13)26-14)11-6-5-7-12(8-11)24-3/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
NJWBUJWSCGNBTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NN=C3C4=CC(=CC=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methoxyphenyl)sulfanyl]-N'-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11601368.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601374.png)
![(5Z)-5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11601381.png)
![(6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11601383.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11601395.png)
![(2Z)-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11601398.png)
![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601403.png)
![2-(4-Isopropoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11601410.png)
![(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11601419.png)
![6-amino-8-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11601426.png)
![11-(3-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601431.png)
![6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601437.png)

